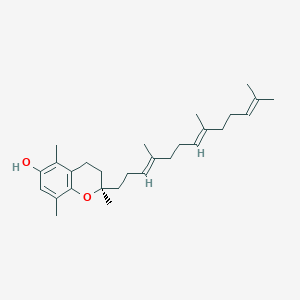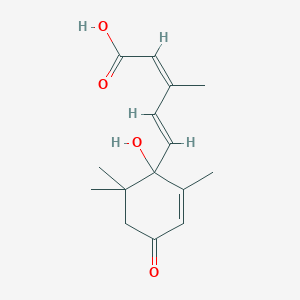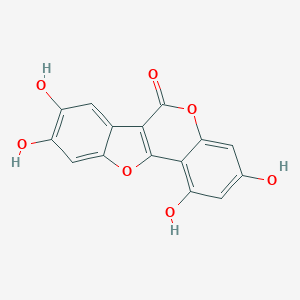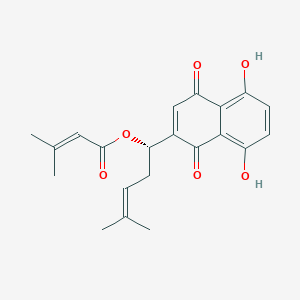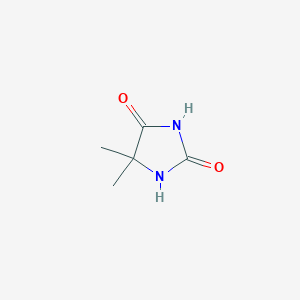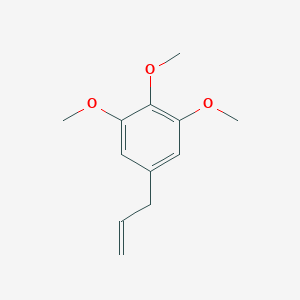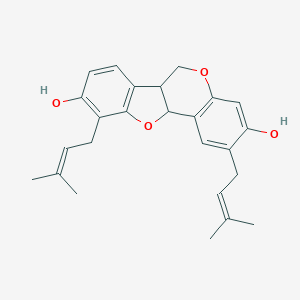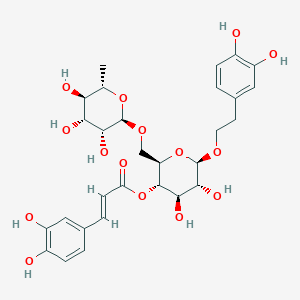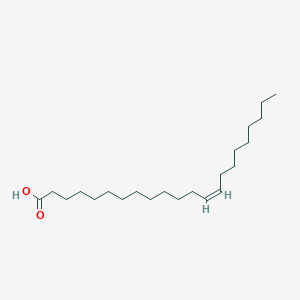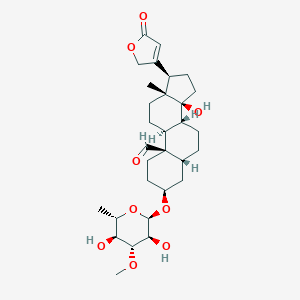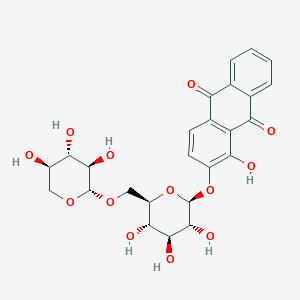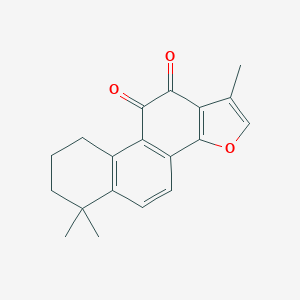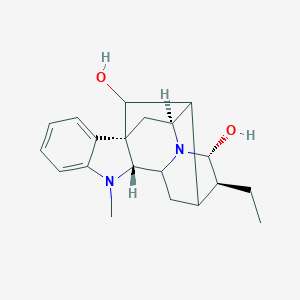
Ajmaline
Overview
Description
This compound has been traditionally used in Ayurvedic medicine for its therapeutic properties, particularly in the treatment of hypertension and mental disorders . Rauwolfine is known for its ability to deplete neurotransmitters such as serotonin and norepinephrine from nerve endings, which contributes to its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rauwolfine involves several steps, starting from the precursor tryptophan. The key steps include the formation of the indole ring, followed by the construction of the yohimbine skeleton . The synthetic route typically involves:
Formation of the Indole Ring: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Yohimbine Skeleton: This involves several steps, including cyclization and functional group transformations to form the complex yohimbine structure.
Industrial Production Methods: Industrial production of rauwolfine primarily relies on the extraction from Rauvolfia serpentina roots. The roots are harvested, dried, and then subjected to solvent extraction to isolate the alkaloids . The crude extract is further purified using chromatographic techniques to obtain pure rauwolfine.
Chemical Reactions Analysis
Types of Reactions: Rauwolfine undergoes various chemical reactions, including:
Oxidation: Rauwolfine can be oxidized to form reserpic acid.
Reduction: Reduction of rauwolfine can lead to the formation of dihydroreserpine.
Substitution: Substitution reactions can occur at the indole nitrogen or the methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Reserpic acid.
Reduction: Dihydroreserpine.
Substitution: Various substituted derivatives of rauwolfine, depending on the reagents used.
Scientific Research Applications
Rauwolfine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other indole alkaloids and complex organic molecules.
Medicine: It has been extensively studied for its antihypertensive and antipsychotic properties. It is also used in the treatment of certain psychiatric disorders.
Industry: Rauwolfine is used in the pharmaceutical industry for the production of antihypertensive drugs.
Mechanism of Action
Rauwolfine exerts its effects by irreversibly binding to vesicular monoamine transporters (VMAT), which are responsible for the uptake of neurotransmitters into synaptic vesicles . This binding leads to the depletion of neurotransmitters such as serotonin, norepinephrine, and dopamine from nerve endings, resulting in reduced sympathetic nervous system activity and lowered blood pressure . The molecular targets include VMAT and various neurotransmitter receptors .
Comparison with Similar Compounds
Yohimbine: Another indole alkaloid with similar structural features but different pharmacological effects.
Ajmaline: An antiarrhythmic agent with a similar indole structure but different therapeutic applications.
Rescinnamine: Another alkaloid from Rauvolfia serpentina with antihypertensive properties similar to rauwolfine.
Uniqueness of Rauwolfine: Rauwolfine is unique due to its potent antihypertensive and antipsychotic effects, which are primarily attributed to its ability to deplete neurotransmitters from nerve endings . Unlike yohimbine and this compound, rauwolfine has a broader range of therapeutic applications, including the treatment of hypertension and certain psychiatric disorders .
Properties
Key on ui mechanism of action |
The class I antiarrhythmic agents interfere with the sodium channel. A class IA agent lengthens the action potential (right shift) which brings about improvement in abnormal heart rhythms. This drug in particular has a high affinity for the Nav 1.5 sodium channel. |
|---|---|
CAS No. |
4360-12-7 |
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1 |
InChI Key |
CJDRUOGAGYHKKD-IWMNNKGHSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Isomeric SMILES |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
melting_point |
206 °C |
Key on ui other cas no. |
4360-12-7 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
490 mg/L (at 30 °C) 4.09e+00 g/L |
Synonyms |
Ajmaline Ajmaline Hydrochloride Aritmina Cardiorythmine Gilurtymal Rauverid Serenol Tachmalin Wolfina |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ajmaline exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the heart. [, , ] This blockade predominantly affects phase 0 of the cardiac action potential, slowing down the rapid depolarization phase. []
ANone: Yes, research suggests that this compound also inhibits potassium and calcium currents. Studies have shown inhibitory effects on the inward rectifying potassium current (IK1), delayed rectifier potassium current (IKr), and the L-type calcium current (ICa-L). [, ]
ANone: By blocking sodium channels, this compound prolongs the effective refractory period of the heart, making it less susceptible to reentrant arrhythmias. [] This effect is particularly pronounced in the right ventricular outflow tract (RVOT), explaining its use in diagnosing Brugada syndrome (BrS). [, ]
ANone: While sodium channel blockade is considered the primary mechanism, this compound's inhibitory effects on potassium and calcium currents may contribute to its overall antiarrhythmic profile by prolonging action potential duration and influencing repolarization. [, ]
ANone: The molecular formula of this compound is C20H26N2O2, and its molecular weight is 326.43 g/mol. [, ]
ANone: this compound is known to be unstable in plasma, especially during extraction procedures, requiring specific handling and analytical methods. [] One study used neostigmine to block plasma esterases and improve stability during analysis. []
ANone: this compound is not typically used for its catalytic properties, as it is primarily known for its pharmacological activity as an antiarrhythmic agent.
ANone: While computational studies on this compound are limited in the provided research, these methods could be valuable for exploring its interactions with ion channels and predicting the effects of structural modifications on its activity.
ANone: Specific structural features of this compound contribute to its binding affinity for sodium channels. Modifications to its structure, such as the addition of a chloroacetyl group, can alter its pharmacokinetic properties and potentially influence its activity. [, ]
ANone: Yes, several derivatives, including N-propylthis compound (NPA) and di-monochloracetylthis compound (DCAA), have been studied. NPA was found to be more potent than this compound in prolonging the refractory period in guinea pig atria and inhibiting aconitine-induced arrhythmias in rats. []
ANone: this compound's instability in plasma presents a challenge for its formulation. Strategies to improve its stability and bioavailability could involve chemical modifications, development of prodrugs, or exploration of different drug delivery systems.
ANone: this compound exhibits a multi-compartment pharmacokinetic profile. Following oral administration, its peak blood level is achieved rapidly, and it is then distributed to various tissues, including the heart. [, ]
ANone: this compound is metabolized primarily by hydrolysis, and its major metabolite is this compound N-oxide. It is mainly eliminated via the kidneys, with a half-life of approximately 100 minutes after intravenous administration in cats. []
ANone: Yes, renal dysfunction has been shown to significantly increase the bioavailability of this compound in rats. This effect is attributed to a combination of reduced hepatic extraction and increased absorption from the intestine. []
ANone: Yes, quinidine has been shown to significantly increase the plasma concentration of this compound by inhibiting its presystemic elimination in the intestine and liver. [, ] This interaction highlights the importance of considering potential drug-drug interactions in clinical settings.
ANone: Studies have utilized isolated animal hearts, cell cultures, and animal models of arrhythmias to investigate this compound's effects. [, , , ] For instance, it has demonstrated efficacy in suppressing aconitine-induced arrhythmias in rats and reducing the frequency of ventricular premature beats in cats.
ANone: Yes, while not as widely used as other antiarrhythmic agents, this compound has been investigated in clinical trials for treating various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. [, , ]
ANone: Information on specific resistance mechanisms to this compound and its potential cross-resistance with other antiarrhythmic drugs is limited in the provided research.
ANone: this compound, particularly at high doses, can cause adverse effects, including hypotension, bradycardia, and prolongation of the PR, QRS, and QT intervals on the electrocardiogram (ECG). [, ]
ANone: High-performance liquid chromatography (HPLC) is frequently employed to determine this compound concentrations in plasma and urine. [] Due to this compound's instability, specific precautions, such as pharmacological inhibition of esterases, may be necessary during sample preparation and analysis.
ANone: Information on the environmental impact and degradation of this compound is not available in the provided research.
ANone: The dissolution rate of this compound can influence its absorption and overall bioavailability. Coprecipitates of this compound with polyvinylpyrrolidone (PVP) have demonstrated significantly enhanced dissolution rates compared to this compound alone, suggesting a potential strategy for improving its bioavailability. []
ANone: While most research focuses on this compound's pharmacological properties, one study demonstrated that rabbits immunized with an this compound derivative coupled to bovine serum albumin showed delayed toxicity and increased survival time compared to controls when challenged with this compound. [] This suggests a potential for inducing immunological protection against this compound toxicity.
ANone: Specific details on this compound's interactions with drug transporters are not discussed in the provided research.
ANone: The provided research does not include information on this compound's potential to induce or inhibit drug-metabolizing enzymes.
ANone: Yes, other Class I antiarrhythmic drugs like propafenone and flecainide can also be used to unmask BrS, although this compound is considered more effective. [, , ] The choice of treatment depends on various factors, including the specific type of arrhythmia, patient characteristics, and potential drug interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


